molecular formula C80H88CaO8P2 B12833760 calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B12833760
M. Wt: 1279.6 g/mol
InChI Key: RHXXLBAJAICUDL-UHFFFAOYSA-L
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Description

Calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organophosphorus compound. This compound is characterized by its unique pentacyclic structure, which includes multiple aromatic rings and a phosphorus atom. The presence of tert-butylphenyl groups and the oxido functionalities contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide typically involves the following steps:

    Formation of the Pentacyclic Core: The initial step involves the formation of the pentacyclic core structure through a series of cyclization reactions. These reactions are often catalyzed by transition metals and require precise control of temperature and pressure.

    Introduction of tert-Butylphenyl Groups: The tert-butylphenyl groups are introduced via Friedel-Crafts alkylation reactions. This step requires the use of strong Lewis acids such as aluminum chloride.

    Oxidation of Phosphorus Atom: The oxidation of the phosphorus atom to form the oxido functionalities is achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The key challenges include maintaining the purity of the product and optimizing the reaction conditions to ensure high yields. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the oxido functionalities back to their corresponding phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Phosphine derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide .
  • N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide .

Uniqueness

The uniqueness of calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide lies in its specific combination of structural features, including the pentacyclic core, tert-butylphenyl groups, and oxido functionalities. These features confer unique reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C80H88CaO8P2

Molecular Weight

1279.6 g/mol

IUPAC Name

calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

InChI

InChI=1S/2C40H45O4P.Ca/c2*1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6;/h2*15-24H,7-14H2,1-6H3,(H,41,42);/q;;+2/p-2

InChI Key

RHXXLBAJAICUDL-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)[O-])C7=CC=C(C=C7)C(C)(C)C.CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)[O-])C7=CC=C(C=C7)C(C)(C)C.[Ca+2]

Origin of Product

United States

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